Cas no 447402-01-9 (3-(bromomethyl)-4-(trifluoromethyl)pyridine)

3-(Bromomethyl)-4-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring a reactive bromomethyl group and a trifluoromethyl substituent on a pyridine ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of trifluoromethylated pyridine moieties into more complex molecules. The bromomethyl group facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances reactivity and stability. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise modification of pyridine scaffolds is required. The compound’s well-defined reactivity and compatibility with diverse synthetic conditions make it a practical choice for researchers developing novel fluorinated compounds.
3-(bromomethyl)-4-(trifluoromethyl)pyridine structure
447402-01-9 structure
Product Name:3-(bromomethyl)-4-(trifluoromethyl)pyridine
CAS No:447402-01-9
MF:C7H5BrF3N
MW:240.020511388779
MDL:MFCD16607569
CID:2643648
PubChem ID:17862904
Update Time:2025-06-30

3-(bromomethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(bromomethyl)-4-(trifluoromethyl)pyridine
    • 3-bromomethyl-4-trifluoromethyl-pyridine
    • SCHEMBL844759
    • 3-bromomethyl-4-(trifluoromethyl)pyridine
    • 447402-01-9
    • 3-bromomethyl-4-trifluoromethylpyridine
    • EN300-1937912
    • G50458
    • MDL: MFCD16607569
    • Inchi: 1S/C7H5BrF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2
    • InChI Key: CPOIHVJSPQWRRN-UHFFFAOYSA-N
    • SMILES: BrCC1C=NC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 238.956
  • Monoisotopic Mass: 238.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9A^2
  • XLogP3: 2.3

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Additional information on 3-(bromomethyl)-4-(trifluoromethyl)pyridine

Introduction to 3-(bromomethyl)-4-(trifluoromethyl)pyridine (CAS No. 447402-01-9)

3-(bromomethyl)-4-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 447402-01-9, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The presence of both a bromomethyl group and a trifluoromethyl substituent makes it an exceptionally valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The bromomethyl moiety in 3-(bromomethyl)-4-(trifluoromethyl)pyridine is a reactive handle that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing complex molecular architectures, enabling the development of libraries of compounds for high-throughput screening. Additionally, the trifluoromethyl group introduces electronic and steric effects that can modulate the pharmacokinetic properties of the final drug candidates, enhancing their metabolic stability and lipophilicity.

In recent years, there has been a surge in research focused on exploiting the unique properties of halogenated pyridines in drug discovery. Studies have demonstrated that compounds containing trifluoromethyl groups often exhibit improved binding affinity and selectivity towards biological targets. For instance, 3-(bromomethyl)-4-(trifluoromethyl)pyridine has been employed in the synthesis of kinase inhibitors, where the trifluoromethyl group contributes to optimal interactions with the enzyme active site. Furthermore, its bromomethyl functionality allows for easy introduction of other pharmacophores, facilitating the creation of hybrid molecules with enhanced therapeutic potential.

One notable application of 3-(bromomethyl)-4-(trifluoromethyl)pyridine is in the development of novel antipsychotic agents. Researchers have leveraged its structural framework to design compounds that target serotonin and dopamine receptors with high efficacy. The trifluoromethyl group plays a critical role in optimizing receptor binding by influencing both hydrophobic interactions and electronic distribution. Meanwhile, the bromomethyl group provides a convenient site for further derivatization, enabling fine-tuning of pharmacological profiles. Preliminary studies suggest that derivatives of this compound exhibit promising activity in preclinical models of schizophrenia and related disorders.

The agrochemical sector has also benefited from the utility of 3-(bromomethyl)-4-(trifluoromethyl)pyridine as an intermediate. Its incorporation into pesticide formulations has led to the development of more potent and selective herbicides and fungicides. The trifluoromethyl group enhances the bioavailability of these compounds while minimizing environmental impact, aligning with global efforts to develop greener agricultural practices. Additionally, the bromomethyl functionality allows for rapid chemical modification, enabling chemists to tailor molecular properties for specific crop protection needs.

Advances in synthetic methodologies have further expanded the applications of 3-(bromomethyl)-4-(trifluoromethyl)pyridine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex pyridine derivatives. These methods not only improve yield but also reduce waste, making them more sustainable alternatives to traditional synthetic routes. As a result, pharmaceutical companies are increasingly adopting these approaches to streamline drug discovery pipelines.

The future prospects for 3-(bromomethyl)-4-(trifluoromethyl)pyridine are bright, with ongoing research exploring its potential in emerging therapeutic areas such as oncology and immunology. The ability to rapidly modify its structure makes it an ideal candidate for generating novel small molecules that can modulate intricate biological pathways. Collaborative efforts between academia and industry are expected to yield innovative applications that will address unmet medical needs.

In conclusion, 3-(bromomethyl)-4-(trifluoromethyl)pyridine (CAS No. 447402-01-9) represents a cornerstone compound in modern chemical biology and drug development. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules with diverse therapeutic applications. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of medicine and agriculture.

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